molecular formula C13H9Cl2N5S B4439684 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine

Cat. No. B4439684
M. Wt: 338.2 g/mol
InChI Key: UDJIFYZURLJANV-UHFFFAOYSA-N
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Description

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. In addition, it has been proposed that the compound may induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory effects of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and induce apoptosis in cancer cells. In addition, it has been found to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can reduce the severity of inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, the compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
One of the limitations of using 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic potential. In addition, the compound may have off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine. One potential direction is the development of new antibiotics based on the compound's broad-spectrum antimicrobial activity. Another potential direction is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. In addition, further studies are needed to elucidate the exact mechanism of action of the compound and to determine its potential toxicity in vivo.

Scientific Research Applications

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has been studied for its potential therapeutic applications. It has been reported to have antimicrobial, anticancer, and anti-inflammatory properties. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5S/c14-10-5-4-9(7-11(10)15)20-12(17-18-19-20)8-21-13-3-1-2-6-16-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJIFYZURLJANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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